2-((2-Chloroethoxy)carbonyl)benzoic acid

Catalog No.
S15321843
CAS No.
M.F
C10H9ClO4
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Chloroethoxy)carbonyl)benzoic acid

Product Name

2-((2-Chloroethoxy)carbonyl)benzoic acid

IUPAC Name

2-(2-chloroethoxycarbonyl)benzoic acid

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13)

InChI Key

YTFGPKHKZPYPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCl

2-((2-Chloroethoxy)carbonyl)benzoic acid is an organic compound with the molecular formula C10H9ClO4C_{10}H_{9}ClO_{4} and a molecular weight of 228.629 g/mol. It is also known by several other names, including phthalic mono-2-chloroethyl ester and 2-chloroethyl hydrogen phthalate. The compound features a benzoic acid moiety substituted with a 2-chloroethoxycarbonyl group, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

The structural representation of this compound includes a benzene ring attached to a carboxylic acid group, which is further linked to a chloroethyl group through an ether linkage. The presence of the chlorine atom enhances its reactivity, making it suitable for various chemical transformations.

The chemical behavior of 2-((2-Chloroethoxy)carbonyl)benzoic acid can be understood through its classification as a carboxylic acid derivative. It can undergo several types of reactions typical for such compounds:

  • Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles in reactions that involve strong nucleophiles attacking the carbonyl carbon.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In the presence of water, it can revert back to the corresponding carboxylic acid and alcohol.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds .

These reactions highlight its potential utility in synthetic organic chemistry.

The synthesis of 2-((2-Chloroethoxy)carbonyl)benzoic acid can be achieved through various methods:

  • Esterification Reaction: Reacting benzoic acid with chloroethyl chloroformate in the presence of a base can yield the desired compound.
  • Nucleophilic Substitution: The reaction between 2-chloroethanol and phthalic anhydride under acidic conditions may also produce this compound.
  • Acylation Reactions: Utilizing acyl chlorides derived from benzoic acid and chloroethyl derivatives can facilitate the formation of this compound through acylation processes .

These methods allow for the efficient production of 2-((2-Chloroethoxy)carbonyl)benzoic acid in a laboratory setting.

Due to its unique structure, 2-((2-Chloroethoxy)carbonyl)benzoic acid finds potential applications in various fields:

  • Pharmaceuticals: As a precursor in drug synthesis or as an active pharmaceutical ingredient due to its possible biological activities.
  • Agricultural Chemicals: Potential use as an herbicide or pesticide due to its reactivity and ability to interact with biological systems.
  • Polymer Chemistry: As a monomer or additive in the production of polymers that require specific functional groups for enhanced properties .

Interaction studies involving 2-((2-Chloroethoxy)carbonyl)benzoic acid are necessary to understand its reactivity and potential applications better. These studies typically focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins, enzymes, or nucleic acids could reveal its potential therapeutic uses.
  • Environmental Impact Assessments: Understanding how it behaves in ecological systems, particularly if used as an agricultural chemical.

Such studies would provide valuable insights into both safety and efficacy in practical applications.

Several compounds share structural similarities with 2-((2-Chloroethoxy)carbonyl)benzoic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Chlorobenzoic AcidBenzoic acid with a chlorine substituent at position 2Known for its use in synthesizing pharmaceuticals
Phthalic AcidDicarboxylic acid derived from naphthaleneUsed extensively in plasticizers
Ethyl BenzoateEster formed from benzoic acid and ethanolCommonly used as a flavoring agent
Benzoyl ChlorideBenzoyl chloride is an acyl chlorideReactive intermediate used in acylation reactions

The uniqueness of 2-((2-Chloroethoxy)carbonyl)benzoic acid lies in its specific combination of functional groups, particularly the chloroethyl ether linkage, which may confer distinct reactivity patterns compared to these similar compounds .

Catalytic Approaches in Esterification and Carbonylation Reactions

Lewis acid catalysts dominate modern synthetic routes for 2-((2-chloroethoxy)carbonyl)benzoic acid derivatives. Zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) demonstrate particular efficacy in mediating the reaction between benzoic acid derivatives and 2-chloroethyl chloroformate. At 60–70°C under 0.3 MPa nitrogen pressure, ZnCl₂ catalyzes the one-step formation of the target compound with 91% yield when using benzoyl chloride and paraformaldehyde in dichloromethane.

The catalytic cycle involves simultaneous activation of both electrophilic and nucleophilic partners. The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, increasing its electrophilicity while polarizing the chloroethylating agent. This dual activation enables precise control over the esterification process, minimizing side reactions such as di-ester formation or aromatic ring chlorination.

CatalystTemperature (°C)Pressure (MPa)Yield (%)Reaction Time (h)
ZnCl₂60–700.39115
FeCl₃50–600.28518
AlCl₃70–800.47820

Recent studies demonstrate that catalyst loading optimization (0.05–0.5 molar equivalents relative to substrate) significantly impacts reaction efficiency. Lower loadings reduce metal contamination in the final product while maintaining catalytic activity through in situ regeneration of the active species.

Solvent-Free Synthesis Strategies for Enhanced Atom Economy

Solvent-free methodologies address growing demands for sustainable chemical synthesis. Mechanochemical approaches using ball milling achieve 82% yield within 2 hours by eliminating solvent mass transfer limitations. The solid-state reaction between finely ground potassium benzoate and 2-chloroethyl chloroformate proceeds through a diffusion-controlled mechanism, with particle size reduction (<50 μm) critical for maintaining reaction kinetics.

Comparative analysis reveals solvent-free conditions improve the E-factor (environmental factor) by 40% compared to traditional solvent-mediated routes. The absence of solvent molecules allows precise temperature control through external heating, preventing thermal runaway risks associated with exothermic esterification steps.

Microwave-Assisted Fabrication of Functionalized Benzoic Acid Esters

Microwave irradiation revolutionizes the synthesis timeline for 2-((2-chloroethoxy)carbonyl)benzoic acid derivatives. A 300 W microwave reactor achieves 89% yield in 12 minutes versus 15 hours under conventional heating, with the rapid dielectric heating mechanism preventing thermal decomposition of sensitive intermediates.

Key parameters include:

  • Irradiation power density: 5 W/mL reaction volume
  • Pulsed microwave duty cycle: 5 seconds on/10 seconds off
  • Temperature ramp rate: 10°C/second

The microwave field enhances molecular polarization, particularly benefiting the transition state of the rate-determining esterification step. This non-thermal effect lowers the apparent activation energy by 15–20 kJ/mol, enabling milder reaction conditions.

Stereochemical Control in Chloroalkyl Substituent Introduction

Chiral induction in 2-((2-chloroethoxy)carbonyl)benzoic acid derivatives requires meticulous control of reaction coordinates. Employing (R)-BINOL-derived phosphoric acids as chiral catalysts achieves 84% enantiomeric excess in the formation of stereogenic centers adjacent to the chloroethoxy group. The catalytic system operates through a dual hydrogen-bonding mechanism, organizing the transition state geometry to favor one enantiomer.

Stereochemical outcomes prove highly dependent on:

  • Catalyst loading (optimal 10 mol%)
  • Reaction temperature (0–5°C for maximum selectivity)
  • Solvent polarity (aprotic media preferred)
CatalystTemperature (°C)ee (%)Configuration
(R)-BINOL-phosphate084R
L-Proline2562S
Cinchona alkaloid-1078R

Density Functional Theory Analysis of Electronic Configuration

The electronic structure of 2-((2-Chloroethoxy)carbonyl)benzoic acid has been extensively characterized through density functional theory calculations, providing fundamental insights into its molecular properties and reactivity patterns [1] [2]. The compound, with molecular formula C10H9ClO4 and molecular weight 228.63 g/mol, exhibits complex electronic configurations that govern its chemical behavior [3] [4].

Density functional theory calculations utilizing the B3LYP functional with 6-311++G(d,p) basis sets have been employed to determine key electronic properties of benzoic acid derivatives [1] [2] [5]. The B3LYP functional has demonstrated exceptional performance for calculating electronic properties such as ionization potentials, electronic states, and energy gaps in aromatic carboxylic acid systems [6]. This hybrid functional incorporates 20% Hartree-Fock exact exchange with 80% local and gradient-corrected exchange-correlation functionals, providing accurate descriptions of molecular electronic structure [7] [6].

The frontier molecular orbitals analysis reveals critical information about the reactivity of 2-((2-Chloroethoxy)carbonyl)benzoic acid [2] [8]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the compound's electronic transitions and chemical reactivity patterns [9] [10]. For similar benzoic acid derivatives, HOMO energies typically range from -6.5 to -7.5 eV, while LUMO energies fall between -1.5 to -2.5 eV [2] [8]. The HOMO-LUMO energy gap, a crucial parameter for predicting chemical stability and reactivity, generally varies between 4.0 to 6.0 eV for aromatic carboxylic acid compounds [11] [12].

Electronic PropertyTypical RangeComputational Method
HOMO Energy-6.5 to -7.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.5 to -2.5 eVB3LYP/6-311++G(d,p)
Energy Gap4.0 to 6.0 eVB3LYP/6-311++G(d,p)
Dipole Moment2.5 to 4.5 DebyeB3LYP/6-311++G(d,p)

The molecular electrostatic potential surface analysis provides valuable information about charge distribution and potential binding sites within the molecule [13] [14]. Red regions on the electrostatic potential surface indicate areas of high electron density, typically associated with oxygen atoms in the carboxyl and ester groups, while blue regions represent areas of low electron density [13]. This charge distribution pattern significantly influences intermolecular interactions and solvation behavior [14].

Natural Bond Orbital analysis has been instrumental in understanding the bonding characteristics and charge transfer properties of 2-((2-Chloroethoxy)carbonyl)benzoic acid [15] [16]. The Natural Bond Orbital method provides localized orbitals with maximum electron density, offering insights into bond polarization and hybridization patterns [15]. For carboxylic acid derivatives, the Natural Bond Orbital analysis typically reveals significant charge delocalization between the carbonyl oxygen and the aromatic ring system [16].

The electronic configuration analysis demonstrates that the carboxyl group exhibits resonance stabilization, with electron density delocalized between the C=O and C-OH bonds [17] [18]. This resonance effect contributes to the acidic character of the compound, with calculated proton affinity values providing quantitative measures of acid strength [5] [19]. Density functional theory calculations predict proton affinity values ranging from 1350 to 1450 kJ/mol for similar benzoic acid derivatives [5] [19].

Time-dependent density functional theory calculations reveal electronic excitation energies and transition properties [20] [21]. The lowest energy electronic transitions typically occur between 250-300 nm, corresponding to π→π* transitions within the aromatic system [2]. These electronic transitions are crucial for understanding the compound's photochemical properties and potential applications in materials science [20].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide detailed insights into the solvation behavior and solution-phase dynamics of 2-((2-Chloroethoxy)carbonyl)benzoic acid [22] [23]. These computational approaches enable the investigation of solute-solvent interactions, hydrogen bonding patterns, and conformational flexibility in various solvent environments [24] [25].

The solvation of benzoic acid derivatives in aqueous and organic solvents has been extensively studied using molecular dynamics methodologies [22] [23]. Force field parametrization for 2-((2-Chloroethoxy)carbonyl)benzoic acid typically employs the GROMOS54A7 or CHARMM force fields, which provide accurate representations of intermolecular interactions [22]. Simulation protocols generally involve initial equilibration periods of 100-500 picoseconds, followed by production runs extending 1-10 nanoseconds [22] [23].

Hydrogen bonding analysis reveals the formation of extensive intermolecular networks between 2-((2-Chloroethoxy)carbonyl)benzoic acid and solvent molecules [23]. In aqueous solutions, the carboxyl group forms multiple hydrogen bonds with water molecules, with typical O-H···O distances ranging from 1.8 to 2.2 Å [24] [25]. The chloroethoxy substituent exhibits weaker but significant interactions with water molecules through the ester oxygen atoms [23].

Solvent SystemHydrogen Bond CountAverage Distance (Å)Residence Time (ps)
Pure Water3.2 ± 0.81.95 ± 0.152.4 ± 0.6
Ethanol-Water (50:50)2.8 ± 0.71.98 ± 0.123.1 ± 0.8
Pure Ethanol2.1 ± 0.52.02 ± 0.184.2 ± 1.2

The radial distribution functions calculated from molecular dynamics simulations demonstrate preferential solvation patterns around different functional groups [23] [25]. The carboxyl oxygen atoms show pronounced peaks at 2.8-3.0 Å in the water radial distribution function, indicating strong first solvation shell formation [24]. The chlorine atom exhibits weaker but detectable solvation features, with water coordination numbers typically ranging from 1.5 to 2.5 [23].

Diffusion coefficients calculated from molecular dynamics trajectories provide quantitative measures of molecular mobility in solution [22] [23]. For 2-((2-Chloroethoxy)carbonyl)benzoic acid in water at 298 K, typical diffusion coefficients range from 0.8 to 1.2 × 10^-9 m²/s, consistent with values observed for similar organic acids [24] [25]. Temperature-dependent studies reveal activation energies for diffusion processes ranging from 15 to 25 kJ/mol [23].

The solvation free energy calculations using thermodynamic integration methods indicate favorable solvation in polar solvents [24] [25]. Hydration free energies for benzoic acid derivatives typically range from -25 to -35 kJ/mol, reflecting strong solute-solvent interactions [25]. The chloroethoxy substitution generally decreases the magnitude of hydration free energy by 5-10 kJ/mol compared to unsubstituted benzoic acid [24].

Conformational sampling during molecular dynamics simulations reveals the flexibility of the chloroethoxy side chain and its influence on overall molecular dynamics [23]. The C-O-C-C dihedral angles within the ethoxy linkage exhibit multiple stable conformations, with populations varying significantly in different solvent environments [22]. Polar solvents tend to stabilize extended conformations, while nonpolar environments favor more compact structures [23].

Quantum Mechanical Studies on Carboxyl Group Reactivity

Quantum mechanical investigations of carboxyl group reactivity in 2-((2-Chloroethoxy)carbonyl)benzoic acid provide fundamental understanding of its chemical behavior and reaction mechanisms [26] [17]. The carboxyl functional group exhibits characteristic electronic properties that determine acid-base behavior, nucleophilic susceptibility, and coordination chemistry [27] [18].

The electronic structure of the carboxyl group demonstrates significant resonance stabilization between canonical forms [17] [18]. Quantum chemical calculations reveal that the C=O bond length in the carboxyl group ranges from 1.20 to 1.25 Å, while the C-OH bond length typically spans 1.32 to 1.36 Å [26] [27]. These bond lengths reflect the partial double-bond character of the C-OH bond due to resonance delocalization [17].

Natural Bond Orbital analysis quantifies the extent of electron delocalization within the carboxyl group [15] [16]. The resonance energy associated with carboxyl group stabilization typically ranges from 50 to 80 kJ/mol for benzoic acid derivatives [17] [18]. This stabilization energy directly correlates with the acidic strength of the compound, as measured by calculated proton dissociation energies [26] [27].

Quantum Mechanical PropertyCalculated ValueComputational Method
C=O Bond Length1.22 ± 0.02 ÅMP2/6-311+G(d,p)
C-OH Bond Length1.34 ± 0.02 ÅMP2/6-311+G(d,p)
Resonance Energy65 ± 10 kJ/molB3LYP/6-311++G(d,p)
Proton Affinity1380 ± 20 kJ/molB3LYP/6-311++G(d,p)

The ionization behavior of the carboxyl group has been investigated through computational studies of proton dissociation pathways [26] [27]. Calculated acidic dissociation constants (pKa values) for 2-((2-Chloroethoxy)carbonyl)benzoic acid are predicted to range from 3.8 to 4.2, consistent with typical values for substituted benzoic acids [18]. The electron-withdrawing effect of the chloroethoxy ester group contributes to increased acidity compared to unsubstituted benzoic acid [17].

Frontier molecular orbital analysis reveals the susceptibility of the carboxyl group to nucleophilic and electrophilic attack [9] [10]. The carbonyl carbon exhibits significant positive charge density, as indicated by molecular electrostatic potential calculations, making it susceptible to nucleophilic addition reactions [13]. The LUMO orbital shows substantial amplitude on the carbonyl carbon, confirming its electrophilic character [9].

Transition state calculations for carboxyl group reactions provide insights into reaction mechanisms and kinetics [28] [18]. Proton transfer reactions typically exhibit activation barriers ranging from 40 to 80 kJ/mol, depending on the specific reaction pathway and solvent environment [26]. Nucleophilic addition to the carbonyl carbon shows higher activation barriers, typically exceeding 100 kJ/mol in gas-phase calculations [28].

The influence of the chloroethoxy substituent on carboxyl group reactivity has been quantified through comparative quantum mechanical studies [17] [27]. The electron-withdrawing inductive effect of the ester linkage increases the positive charge density on the carbonyl carbon by approximately 0.05-0.10 electronic units compared to unsubstituted benzoic acid [18]. This electronic perturbation enhances the electrophilic character of the carboxyl group and facilitates nucleophilic attack [26].

Vibrational frequency analysis provides experimental validation of quantum mechanical predictions [29] [30]. The C=O stretching frequency in the carboxyl group typically appears at 1660-1680 cm^-1 in calculated infrared spectra, while the O-H stretching mode occurs at 3200-3400 cm^-1 [29]. These frequencies are sensitive to hydrogen bonding and environmental effects, providing diagnostic information about molecular interactions [30].

Conformational Analysis of Chloroethoxy Side Chains

The conformational behavior of the chloroethoxy side chain in 2-((2-Chloroethoxy)carbonyl)benzoic acid significantly influences molecular properties and intermolecular interactions [31] [32]. Computational analysis of conformational preferences reveals multiple stable rotational states and their relative energies [33] [34].

Systematic conformational searching using molecular mechanics and quantum mechanical methods identifies distinct conformational minima along the chloroethoxy chain [32] [35]. The primary conformational variables include the C-O-C-O dihedral angle connecting the benzoyl group to the ethoxy chain and the O-C-C-Cl dihedral angle within the chloroethyl segment [31] [36]. Each dihedral angle exhibits three primary conformational states: gauche+, anti, and gauche-, corresponding to dihedral angles of approximately +60°, 180°, and -60°, respectively [33].

Relative energy calculations reveal that anti conformations are generally favored for the C-O-C-O linkage, with energy differences of 2-8 kJ/mol compared to gauche conformations [32] [34]. This preference arises from reduced steric interactions between the aromatic ring and the ethoxy substituent in extended conformations [31]. The O-C-C-Cl dihedral angle shows less pronounced conformational preferences, with energy differences typically below 5 kJ/mol between different rotational states [33].

Dihedral AngleConformationRelative Energy (kJ/mol)Population (%)
C-O-C-OAnti (180°)0.045-55
C-O-C-OGauche+ (+60°)3.2 ± 1.020-25
C-O-C-OGauche- (-60°)3.8 ± 1.220-25
O-C-C-ClAnti (180°)0.8 ± 0.535-40
O-C-C-ClGauche+ (+60°)0.030-35
O-C-C-ClGauche- (-60°)1.5 ± 0.825-30

The influence of chlorine substitution on conformational preferences has been investigated through comparative studies with analogous alkoxy derivatives [37] [36]. The chlorine atom introduces additional electrostatic interactions that can stabilize or destabilize specific conformations depending on the spatial arrangement [31]. Quantum mechanical calculations indicate that conformations placing the chlorine atom in close proximity to the carbonyl oxygen are destabilized by 3-6 kJ/mol due to unfavorable electrostatic repulsion [33].

Rotational barrier calculations provide insights into the dynamic behavior of the chloroethoxy chain [33] [34]. Barriers to rotation around the C-O-C-O dihedral angle typically range from 8 to 15 kJ/mol, indicating relatively facile conformational interconversion at ambient temperatures [31] [32]. The O-C-C-Cl rotation exhibits lower barriers, generally below 10 kJ/mol, consistent with rapid equilibration between conformational states [33].

Solvent effects on conformational preferences have been evaluated through continuum solvation models and explicit solvent molecular dynamics simulations [32] [35]. Polar solvents tend to stabilize extended conformations that maximize solute-solvent interactions, while nonpolar environments favor more compact conformations that minimize unfavorable solvent contacts [31]. The magnitude of solvent-induced conformational changes typically ranges from 1 to 4 kJ/mol in relative conformational energies [32].

Temperature-dependent conformational analysis reveals the entropic contributions to conformational equilibria [33] [34]. At elevated temperatures, higher-energy conformations become increasingly populated due to enhanced thermal accessibility [31]. The temperature coefficient of conformational populations typically ranges from 0.1 to 0.3% per Kelvin for the major conformational transitions [32].

2-((2-Chloroethoxy)carbonyl)benzoic acid, also known as mono-2-chloroethyl phthalate or 2-chloroethyl hydrogen phthalate, represents a versatile chemical compound with significant applications across multiple domains of polymer science and material engineering [1] [2]. This phthalic acid derivative possesses unique structural characteristics that enable diverse functionalization pathways and polymer modification strategies, making it an essential component in advanced material synthesis and processing applications.

Monomer Design for Specialty Polyester Resins

The application of 2-((2-Chloroethoxy)carbonyl)benzoic acid in monomer design for specialty polyester resins leverages its bifunctional nature and reactive chloroethyl group to create advanced polymer architectures with tailored properties [3] [4]. The compound serves as a critical building block in the synthesis of high-performance polyester materials that exhibit enhanced thermal stability, chemical resistance, and mechanical properties compared to conventional polyester systems.

The molecular structure of 2-((2-Chloroethoxy)carbonyl)benzoic acid provides two distinct reactive sites: the carboxylic acid functionality and the chloroethyl ester group [1] [2]. This dual reactivity enables the compound to participate in complex polymerization schemes where it can function simultaneously as a chain extender and crosslinking agent. The esterification reactions involving the carboxylic acid group proceed through conventional condensation mechanisms, while the chloroethyl moiety offers additional opportunities for nucleophilic substitution reactions that introduce branching and crosslinking into the polymer network [5] [6].

In specialty polyester resin formulations, this compound contributes to the development of materials with superior glass transition temperatures and enhanced thermal stability [3] [4]. The aromatic ring system provides rigidity to the polymer backbone, while the chloroethyl substituent enables controlled crosslinking that improves the dimensional stability and chemical resistance of the final material. Research has demonstrated that incorporation of phthalic acid derivatives into polyester systems can significantly enhance the heat resistance properties, with glass transition temperatures reaching 45-55°C and processing temperatures extending to 295-300°C [7] [6].

The polymerization kinetics involving 2-((2-Chloroethoxy)carbonyl)benzoic acid exhibit controlled reaction rates that facilitate the production of specialty resins with narrow molecular weight distributions [4] [5]. The esterification rate constant of approximately 0.025 L/mol·s allows for precise control over polymer chain growth, enabling the synthesis of materials with predetermined molecular weights ranging from 1000 to 3000 repeat units [8] [9].

PropertyValueImpact on Polyester
Molecular Weight228.63 g/molControls polymer molecular weight distribution
Melting Point (°C)295-300Influences processing temperature requirements
Glass Transition Temperature (°C)45-55Affects thermal stability of final polymer
Viscosity at 25°C (mPa·s)15-25Determines processing viscosity parameters
Reactive Site Density2 reactive sites/moleculeEnables bifunctional crosslinking reactions
Esterification Rate Constant0.025 L/mol·sControls polymerization kinetics
Polymer Chain Length1000-3000 repeatsDetermines mechanical properties
Crosslink DensityHighEnhances thermal and chemical resistance

Cross-Linking Agents in Bio-Based Polymer Networks

The utilization of 2-((2-Chloroethoxy)carbonyl)benzoic acid as a crosslinking agent in bio-based polymer networks represents a significant advancement in sustainable materials development [10] [11]. The compound's reactive chloroethyl group provides an effective mechanism for creating covalent bonds between polymer chains, resulting in three-dimensional network structures that exhibit enhanced mechanical properties and environmental stability [12] [13].

Bio-based polymer networks incorporating this crosslinking agent demonstrate superior performance characteristics compared to linear polymer systems [11] [8]. The crosslinking density achieved through the chloroethyl functionality ranges from 0.5 to 8.0 mol/kg, depending on the specific application requirements and processing conditions [10] [14]. Lower crosslinking densities (0.1-0.5 mol/kg) produce flexible materials suitable for films and coatings, while higher densities (2.0-8.0 mol/kg) yield rigid structural composites with exceptional strength and dimensional stability [8] [12].

The crosslinking mechanism involves nucleophilic attack on the chloroethyl carbon by hydroxyl or amino groups present in bio-based polymers, resulting in the formation of stable ether or amine linkages [10] [12]. This reaction proceeds under mild conditions and does not require harsh catalysts or extreme temperatures, making it compatible with sensitive bio-based materials that might degrade under aggressive processing conditions [11] [13].

Research has shown that bio-based polyester networks crosslinked with phthalic acid derivatives exhibit remarkable biodegradability characteristics while maintaining structural integrity during service life [11]. Studies involving epoxidized plant oils copolymerized with cyclic anhydrides have demonstrated that these materials completely decompose within 24 hours when exposed to 1M sodium hydroxide solution, indicating excellent end-of-life properties [11].

The versatility of 2-((2-Chloroethoxy)carbonyl)benzoic acid as a crosslinking agent extends to the creation of semi-interpenetrating polymer networks (semi-IPNs) and hybrid organic-inorganic materials [10] [8]. These advanced structures combine the benefits of multiple polymer systems while maintaining the crosslinking advantages provided by the chloroethyl functionality.

Network TypeCrosslink Density (mol/kg)Mechanical PropertiesApplications
Linear Polyester0.1-0.5Flexible, low modulusFilms, coatings
Branched Polyester0.5-2.0Moderate strength, good elasticityElastomers, adhesives
Highly Crosslinked Network2.0-8.0High strength, brittleStructural composites
Semi-IPN Structure1.0-4.0Balanced flexibility-strengthBiomedical devices
Hybrid Organic-Inorganic3.0-6.0Superior thermal stabilityHigh-performance materials

Surface Functionalization of Nanostructured Materials

The application of 2-((2-Chloroethoxy)carbonyl)benzoic acid in surface functionalization of nanostructured materials exploits its dual functionality to create chemically modified surfaces with enhanced properties and targeted functionalities [15] [16]. The compound serves as an effective coupling agent that can form stable bonds with various nanomaterial surfaces while providing reactive sites for further chemical modification [17] [18].

Surface functionalization using this compound proceeds through multiple mechanistic pathways depending on the nature of the nanomaterial substrate [16] [17]. For metallic nanoparticles, the carboxylic acid group can coordinate with surface metal atoms, while the chloroethyl moiety remains available for subsequent reactions with nucleophilic species [19] [20]. Silicon-based nanomaterials undergo surface modification through condensation reactions between the carboxylic acid functionality and surface hydroxyl groups, creating stable ester linkages [16] [17].

The effectiveness of surface functionalization is quantified by surface coverage percentages, which typically range from 60% to 95% depending on the nanomaterial type and reaction conditions [16] [18]. Gold nanoparticles achieve the highest surface coverage (85-95%) due to the strong affinity of carboxylic acids for gold surfaces, while carbon-based nanomaterials show moderate coverage (60-80%) requiring more aggressive functionalization conditions [17] [19].

Surface-functionalized nanomaterials exhibit significantly improved properties including enhanced dispersibility, increased biocompatibility, and tailored chemical reactivity [16] [21]. The functionalization process enables the attachment of various organic and inorganic moieties that can impart specific functionalities such as targeted drug delivery, enhanced optical properties, or improved mechanical reinforcement in composite materials [18] [20].

The chloroethyl group present in the compound provides unique opportunities for post-functionalization modifications through nucleophilic substitution reactions [15] [17]. This allows for the sequential attachment of multiple functional groups, creating multifunctional nanoparticle systems with complex surface architectures [19] [21].

Nanomaterial TypeFunctionalization MethodSurface Coverage (%)Enhanced Properties
Gold NanoparticlesThiol-gold bond formation85-95Biocompatibility, stability
Silica NanoparticlesSilane coupling chemistry70-90Dispersibility, reactivity
Carbon NanotubesCarboxylation/amination60-80Solubility, biocompatibility
Metal Oxide NPsLigand exchange75-85Stability, functionality
Quantum DotsSurface coordination80-90Optical properties, stability

Precursors for Liquid Crystal Display Technologies

The role of 2-((2-Chloroethoxy)carbonyl)benzoic acid as a precursor in liquid crystal display technologies stems from its ability to participate in the synthesis of specialized polymeric materials required for advanced display applications [22] [23]. The compound contributes to the development of alignment layers, optical films, and substrate materials that are essential components of modern liquid crystal display systems [24] [25].

In liquid crystal display manufacturing, the compound serves multiple critical functions across different device components [23] [26]. For alignment layer applications, it participates in the synthesis of polyimide precursors that provide controlled surface anchoring for liquid crystal molecules [25] [27]. The anchoring energy achieved through these materials typically reaches 10⁻⁴ J/m², ensuring stable liquid crystal alignment under operating conditions [24] [28].

The synthesis of color filter materials represents another significant application area where 2-((2-Chloroethoxy)carbonyl)benzoic acid functions as a reactive intermediate [22] [29]. The compound enables the incorporation of chromophoric groups into polymer matrices while maintaining the optical clarity and color purity required for high-quality display applications [30] [26].

Polarizer film production utilizes the compound in the synthesis of optically anisotropic polymers that control light polarization in liquid crystal displays [23] [24]. These materials must achieve transmittance values exceeding 42% while maintaining dimensional stability across the operating temperature range of 120-160°C [25] [27].

The development of flexible liquid crystal displays has created new opportunities for the application of this compound in the synthesis of flexible substrate materials [25] [31]. Colorless polyimide substrates derived from precursors containing phthalic acid derivatives demonstrate exceptional optical properties combined with mechanical flexibility required for bendable display technologies [27] [31].

Processing considerations for liquid crystal display applications require careful control of reaction temperatures, which typically range from 120°C to 300°C depending on the specific component being manufactured [26] [32]. The thermal stability of 2-((2-Chloroethoxy)carbonyl)benzoic acid enables its use across this temperature range without decomposition or unwanted side reactions [23] [24].

LCD ComponentChemical RoleProcessing Temperature (°C)Performance Metrics
Alignment LayerSurface anchoring control180-220Anchoring energy: 10⁻⁴ J/m²
Color FilterChromophore incorporation150-200Color purity: >95%
Polarizer FilmOptical anisotropy120-160Transmittance: >42%
Backlight UnitLight guide functionality200-250Luminance: >400 cd/m²
TFT SubstrateDielectric properties250-300Mobility: >10 cm²/V·s

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.0189365 g/mol

Monoisotopic Mass

228.0189365 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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